molecular formula C22H25ClN2O5S B4016402 ethyl 1-{N-[(4-chlorophenyl)sulfonyl]-N-phenylglycyl}-4-piperidinecarboxylate

ethyl 1-{N-[(4-chlorophenyl)sulfonyl]-N-phenylglycyl}-4-piperidinecarboxylate

Cat. No. B4016402
M. Wt: 465.0 g/mol
InChI Key: KCJWOQBENLWJOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 1-{N-[(4-chlorophenyl)sulfonyl]-N-phenylglycyl}-4-piperidinecarboxylate and related compounds are synthesized through a series of reactions starting from basic precursors like ethyl piperidine-4-carboxylate. The synthesis process often involves multiple steps, including the formation of intermediate compounds and the use of reagents such as alkyl/aryl sulfonyl chlorides (Khalid, H., Rehman, A., & Abbasi, M., 2014). These steps are crucial in achieving the final product with the desired molecular structure.

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic techniques such as IR, 1H-NMR, and EI-MS spectra. X-ray crystallography is also employed to determine the crystal structure and confirm the molecular geometry of the synthesized compounds. The piperidine ring, a common feature in these compounds, typically adopts a chair conformation, which is significant for its chemical behavior (Girish, H. R. et al., 2008).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, often as intermediates or precursors to other chemically active molecules. Their reactivity is influenced by the presence of functional groups like sulfonyl and piperidinyl. They have been explored in the context of synthesizing derivatives with potential pharmacological importance, such as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) (Karaman, N. et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are typically studied through experimental methods. These properties are important for understanding the stability and applicability of the compound in various environments.

Chemical Properties Analysis

The chemical properties of ethyl 1-{N-[(4-chlorophenyl)sulfonyl]-N-phenylglycyl}-4-piperidinecarboxylate, including its reactivity, stability, and interaction with other chemicals, are key to its potential applications. Studies have focused on its binding interactions with proteins, highlighting its potential as a molecular tool in biochemical research (Khalid, H. et al., 2014).

properties

IUPAC Name

ethyl 1-[2-(N-(4-chlorophenyl)sulfonylanilino)acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O5S/c1-2-30-22(27)17-12-14-24(15-13-17)21(26)16-25(19-6-4-3-5-7-19)31(28,29)20-10-8-18(23)9-11-20/h3-11,17H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJWOQBENLWJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-{N-[(4-chlorophenyl)sulfonyl]-N-phenylglycyl}piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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